[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate
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Description
Synthesis Analysis
The synthesis of ester and amide derivatives containing furan rings (furfural derivatives) can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Chemical Reactions Analysis
The reactions of “[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate” involve a series of steps, including Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .Scientific Research Applications
Synthetic Methodologies and Reactivity
Publications detail the synthesis and reactivity of compounds containing furan-2-carboxylate derivatives, demonstrating their potential in creating diverse molecular structures. For example, Shipilovskikh and Rubtsov (2014) developed a method for preparing ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7tetrahydrobenzo[b]thiophene-3-carboxylates, highlighting the high reactivity and potential biological action of these compounds. They also explored the nucleophilic attack reactions in these molecules, which could be promising for further biological applications (Shipilovskikh & Rubtsov, 2014).
Mechanistic Insights
Studies on the reaction mechanisms involving furan derivatives offer insights into the formation of new aromatic nuclei. For instance, McCallum et al. (1988) investigated the reaction of furan derivatives with acetylenes, contributing to our understanding of furan and phenol product formation from carbene complexes, which is crucial for applications in synthetic organic chemistry (McCallum et al., 1988).
Biological Activity and Applications
The furan-2-carboxylate scaffold is also explored for its biological activities. Wu et al. (2018) isolated new furan-2-carboxylic acids from Nicotiana tabacum with significant anti-tobacco mosaic virus (TMV) activity, suggesting the potential of furan derivatives in developing plant protection agents and studying their mode of action against viruses (Wu et al., 2018).
Pharmaceutical Potential
Research into the pharmaceutical applications of furan derivatives is ongoing. Novel synthesis and characterization of derivatives, as demonstrated by Nagarsha et al. (2023), show promising antimicrobial activities against various pathogens, indicating the potential of these compounds in addressing resistance issues in infectious diseases (Nagarsha et al., 2023).
Properties
IUPAC Name |
[4-[(4-ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-2-25-20(23)16-7-9-17(10-8-16)22-14-15-5-11-18(12-6-15)27-21(24)19-4-3-13-26-19/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFXYYUJQDAXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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